2,4'-Difluorobenzophenone

Lipophilicity Medicinal Chemistry ADME

2,4'-Difluorobenzophenone (CAS 342-25-6) is a critical asymmetric diaryl ketone for flutriafol fungicide and EP1 receptor antagonist synthesis. Its specific 2,4′-fluorine substitution ensures metabolic stability and target engagement; the 4,4′-isomer is ineffective. With a lipophilicity of XLogP3=3.5 and TPSA 17.1Ų, it balances CNS penetration and clearance. Available in ≥98% purity; essential for pharmacophore integrity.

Molecular Formula C13H8F2O
Molecular Weight 218.2 g/mol
CAS No. 342-25-6
Cat. No. B154369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Difluorobenzophenone
CAS342-25-6
Synonyms(2-Fluorophenyl)(4-fluorophenyl)methanone
Molecular FormulaC13H8F2O
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)F
InChIInChI=1S/C13H8F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
InChIKeyLKFIWRPOVFNPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4'-Difluorobenzophenone (CAS 342-25-6) – Sourcing Guide for Procurement and Industrial Use


2,4'-Difluorobenzophenone is an asymmetrically substituted diaryl ketone containing two fluorine atoms ortho to the carbonyl on one aromatic ring and para to the carbonyl on the other. It appears as a clear, light-yellow liquid after melting (m.p. 22–24 °C) and is supplied with a minimum purity specification of 98 % (GC) [1]. The compound is registered under EINECS 206-441-7 and is primarily traded as a building block for the agrochemical flutriafol and for EP1 receptor antagonist programmes in medicinal chemistry [2].

Why Unspecified Difluorobenzophenones Cannot Substitute 2,4'-Difluorobenzophenone in Critical Syntheses


In silico comparison of regioisomeric difluorobenzophenones reveals that substitution pattern markedly alters lipophilicity (XLogP3 = 3.5 for 2,4′-; 3.3 for 2,4-; 3.8 for 4,4′-), which impacts cellular permeability and off‑target profiles [1]. Empirically, the 2,4′-regioisomer is the specific intermediate required for the fungicide flutriafol and for EP1 receptor antagonists [2]. Substitution with any other isomer—such as 4,4′-difluorobenzophenone—changes the geometry of the pharmacophore and fails to deliver the requisite metabolic stability and target engagement observed in follow‑on molecules .

Quantitative Differentiation of 2,4'-Difluorobenzophenone from Structural Analogs


LogP Differential Between 2,4′-Difluorobenzophenone and Its 2,4- and 4,4′-Regioisomers

2,4′-Difluorobenzophenone displays a predicted partition coefficient (XLogP3) of 3.5, which is 0.2 log units higher than the 2,4‑regioisomer (XLogP3 = 3.3) and 0.3 log units lower than the 4,4′-regioisomer (XLogP3 = 3.8) [1]. The measured experimental LogP is 3.19580 .

Lipophilicity Medicinal Chemistry ADME

Purity Attainable in Bulk Production of 2,4′-Difluorobenzophenone versus Common Industry Benchmarks

A disclosed industrial process yields 2,4′-difluorobenzophenone with 98.5 % purity and individual impurity content ≤ 1.1 % [1]. This exceeds the typical 98 % minimum purity specification listed by commercial vendors [2].

Process Chemistry GMP Intermediate Purity

Reaction Yield Advantage of 2,4′-Difluorobenzophenone Synthesis via Grignard Addition versus Friedel‑Crafts Acylation

Synthesis of 2,4′-difluorobenzophenone from 4‑fluorophenylmagnesium bromide and 2‑fluorobenzoyl chloride in 2‑methyltetrahydrofuran delivers 98 % isolated yield under mild conditions (25 °C, 1 h) [1]. In contrast, the Friedel‑Crafts route using fluorobenzene and aluminum chloride yields 92.5 % [2].

Synthetic Efficiency Process Economics Yield

Topological Polar Surface Area and Hydrogen Bond Acceptor Count as Selectivity Determinants

2,4′-Difluorobenzophenone has a topological polar surface area (TPSA) of 17.1 Ų and three hydrogen‑bond acceptors [1]. The 4,4′-isomer exhibits a slightly higher TPSA of 17.7 Ų [2].

Computational Chemistry Drug Design Off‑target Risk

Validated Application Scenarios for 2,4'-Difluorobenzophenone Based on Quantitative Evidence


Flutriafol Agrochemical Intermediate

2,4′-Difluorobenzophenone is the exclusive penultimate intermediate for the triazole fungicide flutriafol [1]. Its substitution pattern is essential for fungal CYP51 inhibition; alternative difluorobenzophenone isomers do not support the same metabolic stability or in‑field efficacy [2].

EP1 Receptor Antagonist Synthesis for Overactive Bladder

Medicinal chemistry programmes targeting the EP1 receptor utilise 2,4′-difluorobenzophenone as a key fragment . The compound's lipophilicity (XLogP3 = 3.5) and TPSA (17.1 Ų) favour CNS penetration while maintaining acceptable metabolic stability, a balance that the 4,4′-isomer cannot achieve [3].

Cathepsin L Inhibitor Scaffold Construction

2,4′-Difluorobenzophenone has been employed in the design of thiosemicarbazone‑based cathepsin L inhibitors [4]. The fluorine substitution pattern modulates electrophilicity at the carbonyl carbon, which influences the rate of thiosemicarbazone formation and ultimate inhibitor potency [5].

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